3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide
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Overview
Description
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide is a complex organic compound that features an azetidine ring, an oxazolidine ring, and a phenyl group
Scientific Research Applications
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
Target of Action
It’s known that the 1,3-oxazolidin-2-one fragment, a part of the compound, is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential .
Mode of Action
The reaction mechanism of similar compounds involves the formation of an n-amide radical, 5-exo cyclization, addition to a trifluoromethylalkene, and subsequent β-elimination of the fluoride anion .
Biochemical Pathways
Oxazolidinone derivatives, which this compound is a part of, are known to be involved in various biochemical pathways related to antibacterial activity .
Result of Action
Oxazolidinone derivatives, which this compound is a part of, are known to have significant antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dioxo-1,3-oxazolidin-3-yl)propyl-trimethylazanium iodide
- 1-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(2-methoxyphenyl)urea
Uniqueness
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]-N-phenylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12-9-21-14(20)17(12)8-10-6-16(7-10)13(19)15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGQDHSWAMPKBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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